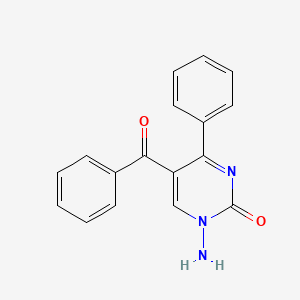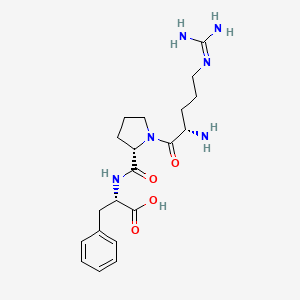
Arg-Pro-Phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Pro-Phe typically involves the stepwise coupling of the amino acids arginine, proline, and phenylalanine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .
Análisis De Reacciones Químicas
Types of Reactions
Arg-Pro-Phe can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can modify the side chains of the amino acids, potentially altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of arginine to citrulline results in a modified peptide with different biochemical properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Arg-Pro-Phe is used as a model compound to study peptide synthesis and modification techniques. It serves as a substrate in various enzymatic assays to investigate enzyme specificity and activity .
Biology
In biological research, this compound is utilized to study protein-protein interactions and signal transduction pathways. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments .
Industry
In the industrial sector, this compound is used in the production of peptide-based products, including cosmetics and nutraceuticals. Its stability and bioactivity make it an attractive ingredient for various formulations .
Mecanismo De Acción
The mechanism of action of Arg-Pro-Phe involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged sites on target molecules, while the proline and phenylalanine residues contribute to the peptide’s overall stability and binding affinity . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg:
Pro-Phe-Arg-AMC: This compound is a fluorogenic substrate used in enzymatic assays, highlighting its utility in biochemical research.
Uniqueness
Arg-Pro-Phe is unique due to its specific sequence and the presence of arginine, proline, and phenylalanine, which confer distinct biochemical properties. Its ability to interact with various molecular targets and its stability make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
16874-80-9 |
|---|---|
Fórmula molecular |
C20H30N6O4 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(8-4-10-24-20(22)23)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
Clave InChI |
YFHATWYGAAXQCF-JYJNAYRXSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


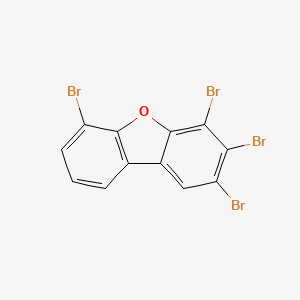
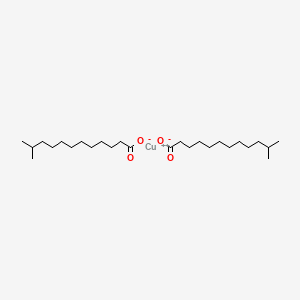
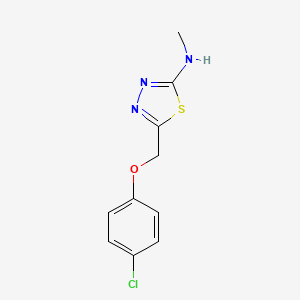
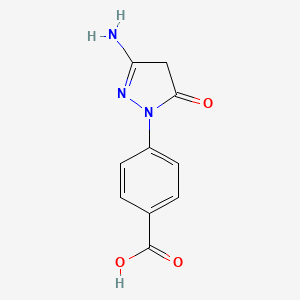
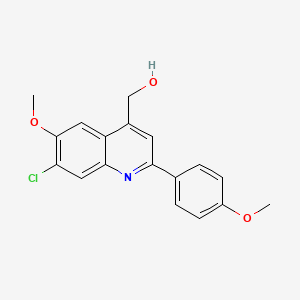
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
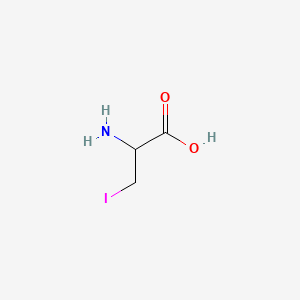
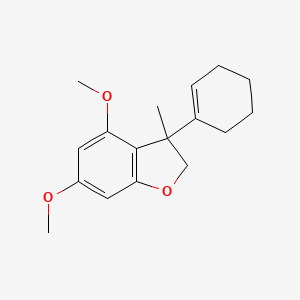
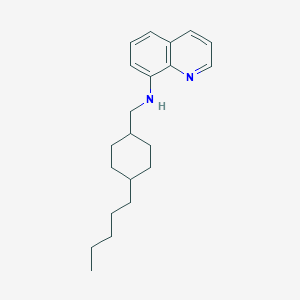
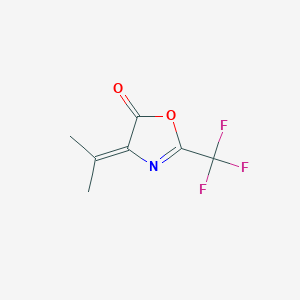
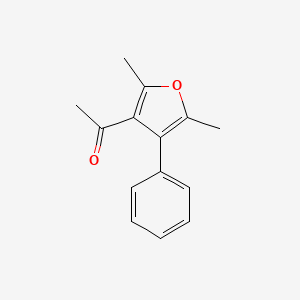
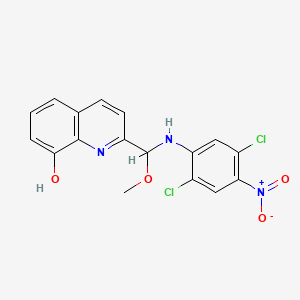
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
